4-({[4-(3-Methylbenzoyl)pyridin-2-Yl]amino}methyl)benzenecarboximidamide
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Overview
Description
4-({[4-(3-METHYLBENZOYL)PYRIDIN-2-YL]AMINO}METHYL)BENZENECARBOXIMIDAMIDE is an organic compound belonging to the class of 2-benzylaminopyridines. These are aromatic compounds containing a pyridine ring substituted at the 2-position by a benzylamine group . The compound has a molecular formula of C21H20N4O and a molecular weight of 344.41 g/mol .
Preparation Methods
The synthesis of 4-({[4-(3-METHYLBENZOYL)PYRIDIN-2-YL]AMINO}METHYL)BENZENECARBOXIMIDAMIDE involves several steps. One common synthetic route includes the reaction of 3-methylbenzoyl chloride with 2-aminopyridine to form an intermediate, which is then reacted with benzylamine to yield the final product . The reaction conditions typically involve the use of organic solvents such as ethanol and require controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
4-({[4-(3-METHYLBENZOYL)PYRIDIN-2-YL]AMINO}METHYL)BENZENECARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-({[4-(3-METHYLBENZOYL)PYRIDIN-2-YL]AMINO}METHYL)BENZENECARBOXIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4-({[4-(3-METHYLBENZOYL)PYRIDIN-2-YL]AMINO}METHYL)BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with prothrombin in humans .
Comparison with Similar Compounds
4-({[4-(3-METHYLBENZOYL)PYRIDIN-2-YL]AMINO}METHYL)BENZENECARBOXIMIDAMIDE is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
2-Benzylaminopyridines: These compounds share the pyridine ring substituted at the 2-position by a benzylamine group.
Aryl-phenylketones: These compounds contain an aryl group attached to a phenyl ketone.
Pyridinecarboxylic acids and derivatives: These compounds have a pyridine ring with a carboxylic acid or its derivatives at the 2-position.
Properties
Molecular Formula |
C21H20N4O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[[[4-(3-methylbenzoyl)pyridin-2-yl]amino]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C21H20N4O/c1-14-3-2-4-17(11-14)20(26)18-9-10-24-19(12-18)25-13-15-5-7-16(8-6-15)21(22)23/h2-12H,13H2,1H3,(H3,22,23)(H,24,25) |
InChI Key |
MBJYEMUMDMGQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=NC=C2)NCC3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
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